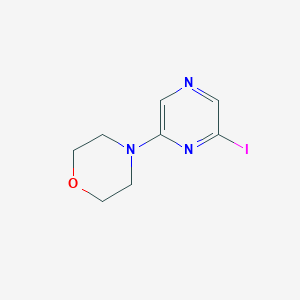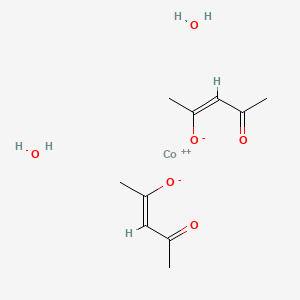
Cobalt diacetylacetonate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt diacetylacetonate dihydrate is a coordination complex derived from cobalt and acetylacetonate ligands. It is a metal acetylacetonate, which are coordination complexes formed from the acetylacetonate anion and metal ions, typically transition metals . This compound is known for its vibrant color and its role in various chemical processes and applications.
Preparation Methods
The synthesis of cobalt diacetylacetonate dihydrate typically involves the reaction of cobalt salts with acetylacetone in the presence of a base. One common method is to mix a solution of cobalt salt, such as cobalt acetate, with acetylacetone and then raise the pH of the solution until the complex precipitates . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
Cobalt diacetylacetonate dihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in organic synthesis, particularly in coupling reactions such as the Negishi-type coupling reactions . Common reagents used in these reactions include bases and other ligands that can coordinate with the cobalt center. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cobalt diacetylacetonate dihydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions . In biology and medicine, it can be used in the study of metalloproteins and other cobalt-containing biomolecules. In industry, it is used in the production of cobalt-based materials and as a precursor for the synthesis of other cobalt compounds .
Mechanism of Action
The mechanism by which cobalt diacetylacetonate dihydrate exerts its effects involves the coordination of the acetylacetonate ligands to the cobalt center, forming a stable complex. This complex can then participate in various chemical reactions, often acting as a catalyst by facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Cobalt diacetylacetonate dihydrate can be compared with other metal acetylacetonates, such as nickel diacetylacetonate and copper diacetylacetonate. These compounds share similar structures and properties but differ in their specific reactivity and applications. For example, nickel diacetylacetonate is often used in similar catalytic applications but may have different reactivity due to the different metal center .
Properties
IUPAC Name |
cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLGGUCGGBCGFM-VGKOASNMSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15077-39-1 |
Source


|
| Record name | Cobalt, diaquabis(2,4-pentanedionato)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015077391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
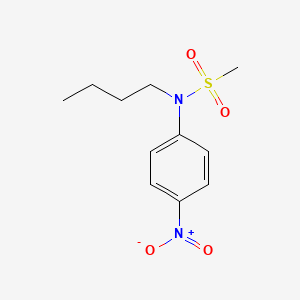
![(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride](/img/structure/B8002705.png)
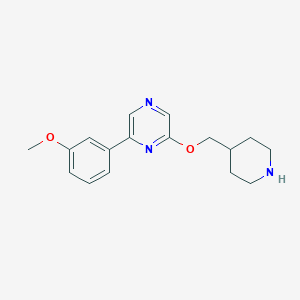
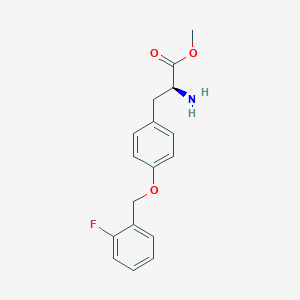

![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)
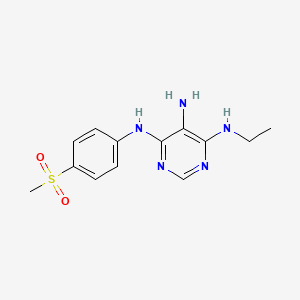
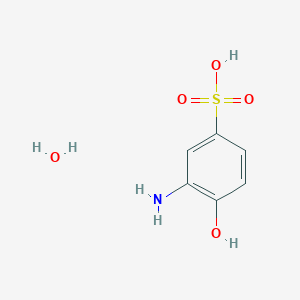
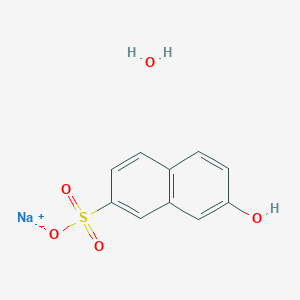
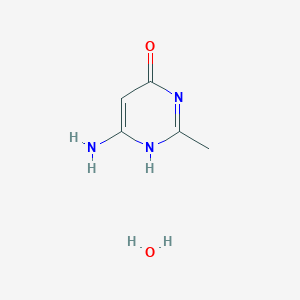
![2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine](/img/structure/B8002780.png)
![6-chloro-N-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8002783.png)
